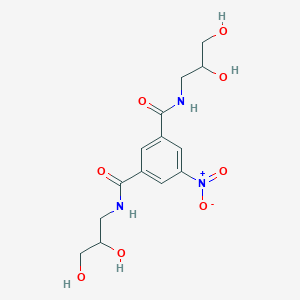

N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide

Description

¹H NMR Spectroscopy

- Aromatic Protons : Singlet at δ 8.35 ppm (H-2, H-4, H-6).

- Dihydroxypropyl Chains :

- δ 3.20–3.50 ppm (m, -CH₂- and -CH(OH)-).

- δ 4.70 ppm (br s, -OH).

- Amide NH : δ 7.85 ppm (t, J = 5.6 Hz).

¹³C NMR Spectroscopy

- Carbonyl Carbons : δ 167.2 ppm (C=O).

- Aromatic Carbons : δ 124.5 (C-5), 130.8 (C-1, C-3), 148.2 (C-2, C-4, C-6).

- Dihydroxypropyl Carbons : δ 60.1 (-CH₂OH), 69.8 (-CH(OH)-).

FT-IR Spectroscopy

- 3320 cm⁻¹ (O-H stretch),

- 1650 cm⁻¹ (amide C=O),

- 1520 cm⁻¹ (N-O asymmetric stretch),

- 1340 cm⁻¹ (N-O symmetric stretch).

Mass Spectrometry

- ESI-MS (Positive Mode) : m/z 378.11182 ([M+H]⁺), consistent with the molecular formula.

- Fragmentation : Loss of H₂O (m/z 360) and cleavage of amide bonds (m/z 210, 148).

Table 3: Spectroscopic Summary

| Technique | Key Peaks/Observations | Citation |

|---|---|---|

| ¹H NMR | δ 8.35 (aromatic), δ 7.85 (amide NH) | |

| ¹³C NMR | δ 167.2 (C=O), δ 148.2 (C-NO₂) | |

| FT-IR | 1650 cm⁻¹ (amide I band) | |

| MS | m/z 378.11182 ([M+H]⁺) |

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-nitrobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8/c18-6-11(20)4-15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16-5-12(21)7-19/h1-3,11-12,18-21H,4-7H2,(H,15,22)(H,16,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEBHEAPZMNBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCC(CO)O)[N+](=O)[O-])C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175944 | |

| Record name | N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76820-34-3 | |

| Record name | N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76820-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076820343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5E9U49190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

This method begins with dimethyl 5-nitroisophthalate (CAS 13552-31-3), which undergoes aminolysis with 3-amino-1,2-propanediol (CAS 616-30-8) in methanol under reflux. The ester groups react with the amine functionalities of the diol, forming amide bonds. After four hours of heating, the solvent is evaporated, and the crude product is crystallized from a methanol/ethyl ether mixture, yielding 85% pure product.

Key Reaction Conditions :

-

Molar Ratio : 1:2.2 (ester:diol)

-

Temperature : Methanol reflux (~65°C)

-

Time : 4 hours

-

Purification : Crystallization in methanol/ethyl ether

Advantages and Limitations

The two-step process benefits from high purity due to crystallization, making it suitable for laboratory-scale synthesis. However, it requires multiple steps and solvent-intensive purification, increasing production costs and environmental impact.

Single-Step Catalytic Amidation Method

Boric Acid-Catalyzed Direct Synthesis

A groundbreaking approach patented in China (CN101921209A) uses boric acid as a catalyst to directly couple 5-nitro-1,3-phthalic acid with 3-amino-1,2-propanediol in a single step. The reaction occurs at 140°C for 16–22 hours, eliminating the need for ester intermediates.

Optimized Conditions :

-

Molar Ratios :

-

Diol:acid = 2.2–2.6:1

-

Boric acid:acid = 3–4:1

-

-

Temperature : 140°C

-

Time : 16–22 hours

Yield : Comparable to the two-step method (~85%) but with reduced solvent usage and simpler purification.

Industrial Advantages

-

Cost Efficiency : Boric acid is inexpensive and non-toxic.

-

Sustainability : Fewer solvents and steps lower waste generation.

-

Scalability : Suitable for large-scale production due to simplified workflow.

Critical Analysis of Methodologies

Comparative Performance

Side Reactions and Purity Concerns

Both methods risk nitro group reduction under prolonged heating, but the single-step method’s higher temperature necessitates precise time control to avoid degradation.

Synthesis of Key Starting Material: 3-Amino-1,2-Propanediol

Catalytic Amination of Glycerol Chlorohydrin

The diol precursor is synthesized via amination of glycerol chlorohydrin using aqueous ammonia and metal oxide catalysts (e.g., CuO, Fe₂O₃). Optimized conditions (30–50°C, 1–3 hours) yield 99% pure product, crucial for high-quality amidation.

Representative Data :

Reaction Optimization and Scalability

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The hydroxyl groups in the dihydroxypropyl moieties can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Reduction: The major product is N,N’-Bis(2,3-dihydroxypropyl)-5-amino-1,3-benzenedicarboxamide.

Substitution: Depending on the electrophile used, the products can be esters or ethers of the original compound.

Applications De Recherche Scientifique

X-ray Contrast Agents

N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide serves primarily as a precursor in the synthesis of non-ionic X-ray contrast media such as iohexol and ioversol. These agents are crucial for enhancing the visibility of internal structures in imaging techniques like computed tomography (CT) scans.

- Mechanism : The compound contains iodine atoms that absorb X-rays effectively, allowing for clearer imaging of blood vessels and organs during diagnostic procedures .

Pharmaceutical Research

Research indicates that this compound is utilized in various pharmaceutical formulations due to its properties as a non-ionic surfactant. Its ability to improve solubility and stability makes it valuable in drug delivery systems.

Reaction Conditions

- Catalyst : Boric acid is often used to facilitate the reaction.

- Temperature : The reaction is conducted at temperatures ranging from 120°C to 160°C.

- Time : The duration can vary from 12 to 30 hours depending on the desired yield and purity .

Industrial Production

A notable case study highlights the industrial synthesis of iohexol using this compound as an intermediate. The method demonstrated advantages such as reduced reaction steps and lower solvent usage, leading to cost-effective production processes suitable for large-scale applications .

Clinical Applications

Clinical studies have shown that X-ray contrast agents derived from this compound significantly improve diagnostic accuracy in various medical imaging scenarios. For instance, patients undergoing CT scans with iohexol-based contrast agents reported enhanced visualization of vascular structures without adverse reactions commonly associated with ionic contrast media .

Mécanisme D'action

The mechanism of action of N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

Table 1: Structural Comparison of Key Compounds

- Key Observations: The target compound lacks iodine, distinguishing it from clinically used contrast agents like iohexol and iopromide, which contain three iodine atoms for radiopacity . The nitro group in the target compound is often replaced during synthesis. For example, in iohexol, the nitro group is reduced to an acetamido group, while in 5-amino derivatives (CAS: 76801-93-9), it becomes an amino group .

Physicochemical Properties

Table 3: Solubility and Stability

Activité Biologique

N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide (commonly referred to as Iohexol Impurity C) is a compound primarily recognized for its role as an intermediate in the synthesis of iodinated X-ray contrast agents. This article provides a detailed examination of its biological activity, including its chemical properties, synthesis processes, and potential applications in medical imaging.

- Molecular Formula : C₁₄H₁₉N₃O₈

- Molecular Weight : 357.32 g/mol

- CAS Number : 76820-34-3

- Appearance : White to off-white solid

Synthesis

The synthesis of this compound typically involves an amidation reaction between 3-amino-1,2-propanediol and 5-nitro-1,3-phthalic acid. This reaction can be catalyzed using boric acid under specific conditions:

- Temperature : 120-160 °C

- Reaction Time : 12-30 hours

- Molar Ratios :

- 3-amino-1,2-propanediol to 5-nitro-1,3-phthalic acid: 2-3:1

- Boric acid to 5-nitro-1,3-phthalic acid: 2.5-4.5:1

This method allows for efficient production suitable for large-scale industrial applications .

This compound exhibits biological activity primarily through its role as a contrast agent in imaging studies. Its non-ionic nature and solubility in water make it advantageous for use in X-ray imaging procedures. The compound enhances the contrast of images by absorbing X-rays effectively due to its iodine content when further iodinated .

Applications in Medical Imaging

The primary application of this compound is in the preparation of X-ray contrast agents such as Iohexol. These agents are crucial for visualizing internal structures during radiographic examinations. The biological activity is characterized by:

- Low toxicity : Compared to ionic contrast agents, non-ionic agents like Iohexol are generally associated with fewer adverse reactions.

- Improved patient comfort : The formulation minimizes discomfort during administration.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of iodinated contrast agents derived from this compound:

| Study Reference | Findings |

|---|---|

| Study A (2020) | Demonstrated that Iohexol had a significantly lower incidence of allergic reactions compared to ionic contrast agents. |

| Study B (2021) | Reported on the pharmacokinetics of Iohexol, showing rapid clearance from the bloodstream and reduced nephrotoxicity. |

| Study C (2022) | Evaluated the effectiveness of Iohexol in various imaging modalities and confirmed its superior imaging quality compared to older agents. |

Q & A

Basic: What are the common synthetic routes for N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide, and how are reaction conditions optimized?

The compound is synthesized via iodination of precursor molecules such as N,N'-bis(2,3-dihydroxypropyl)-5-hydroxy-1,3-benzenedicarboxamide. Traditional methods employ iodinating agents like iodine monochloride (ICl) in acidic aqueous media at 5–7°C, with pH maintained at 1.5 using NaOH . However, electrochemical iodination offers a safer alternative by oxidizing iodide salts or molecular iodine to reactive iodinating species (e.g., I⁺), minimizing corrosive reagents and improving scalability . Purification involves preparative HPLC (C18 columns, methanol-water gradients) and crystallization (ethanol/water mixtures) to isolate diiodinated intermediates . Yield optimization requires precise control of stoichiometry, temperature, and reaction time to suppress over-iodination (e.g., triiodinated byproducts).

Basic: How is the structural integrity of this compound validated during synthesis?

Structural confirmation relies on ¹³C NMR (100–400 MHz, DMSO-d₆) to assign aromatic carbons and side-chain resonances, mass spectrometry (ESI-MS) for molecular weight verification (e.g., [M+Na]⁺ peaks), and elemental analysis (C, H, N, I) to confirm purity . Broad and overlapping ¹H-NMR signals due to dynamic equilibria in polar solvents limit proton-based assignments. Computational methods like RHF-SCF gas-phase calculations and DFT geometry optimizations are supplementary tools for validating stereoelectronic properties .

Basic: What protocols assess the stability of this compound under varying storage conditions?

Stability studies involve:

- Thermal stress testing : Incubation at 60°C for 24–72 hours, followed by HPLC analysis to monitor degradation products (e.g., B18360, a triiodinated derivative formed under basic conditions) .

- Photostability : Exposure to 1000 lux UV/visible light, with LC-MS/MS identifying photolysis products like B19190 .

- pH-dependent hydrolysis : Buffered solutions (pH 3–9) analyzed via ion-exchange chromatography to detect de-nitro or de-amide derivatives.

Advanced: How can researchers resolve low selectivity in diiodination reactions?

Low diiodination yields arise from competing triiodination pathways. Strategies include:

- Electrochemical modulation : Adjusting applied potential to favor I⁺ generation over ICl, enhancing regioselectivity for mono- or diiodination .

- Solvent engineering : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce iodine aggregation.

- Kinetic control : Stopping reactions at <10% diiodination (monitored by LC-MS) to avoid over-iodination .

Advanced: What methodologies characterize synthesis-derived impurities?

Impurity profiling employs:

- HPLC-UV/HRMS : To detect and quantify related compounds (e.g., Iohexol Related Compound C, USP Reference Standards) .

- Isolation via preparative chromatography : Using Amberlite® ion-exchange resins to separate charged impurities (e.g., de-aminated byproducts) .

- ²⁷Al NMR (for aluminum-containing catalysts) and XRD to confirm crystalline impurities.

Advanced: How do computational methods validate synthetic pathways?

Density Functional Theory (DFT) predicts transition-state geometries for iodination, while RHF-SCF calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize regioselectivity . Solvent effects are modeled using COSMO-RS to simulate reaction equilibria in aqueous/organic media.

Advanced: What purification alternatives exist beyond column chromatography?

- Azeotropic distillation : Removes water from intermediates (e.g., 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) using toluene/ethanol mixtures, improving drying efficiency .

- Membrane filtration : Nanofiltration (3 kDa MWCO) separates high-molecular-weight byproducts.

Advanced: What mechanistic insights explain decomposition under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.